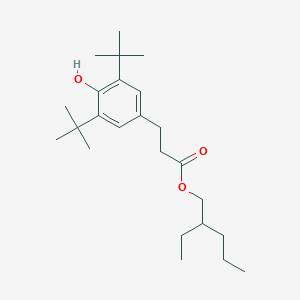
Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate
Overview
Description
Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate is a carboxylic ester.
Scientific Research Applications
Polymorphism in Medical Devices
Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate, known commercially as Irganox 1076®, is extensively used as a phenolic antioxidant in polymer-based medical devices. Research has revealed various polymorphs of this compound, which are significant for their presence in polymeric devices. It has been observed that different polymorphs can be present on the surface of devices like polyurethane catheters, influencing their properties and interactions (Saunier, Mazel, Paris, & Yagoubi, 2010).
Biosynthesis in Organic Solvents
This compound plays a critical role in biosynthesis processes, especially in organic solvents. For instance, its usage in the biosynthesis of certain intermediates for statin drugs like atorvastatin and rosuvastatin has been explored. The introduction of organic solvents in biosynthesis reaction systems enhances the yield and efficiency of the process, demonstrating its versatility in chemical synthesis (Liu et al., 2018).
Role in Anionic Condensations
Research has delved into the role of 3,5-di-tert-butyl-4-hydroxybenzaldehydes, closely related to this compound, in anionic condensations. This involves the formation of various compounds through reactions with malonic acid, diethyl malonate, and acetic anhydride, showcasing the compound’s utility in complex organic synthesis processes (Vol’eva, Belostotskaya, Komissarova, & Kurkovskaya, 2008).
Molecular Structure and Analysis
The molecular structure and vibrational spectra of related compounds have been studied extensively, aiding in the understanding of their chemical properties and interactions. This research is vital for applications in fields such as drug design and material science, where the molecular structure dictates the compound's functionality (Mathammal et al., 2016).
Quantification in Food Products
This compound and its derivatives are also quantified in various food products. The development of methods for their detection and quantification is crucial for food safety and compliance with health regulations (Perrin & Meyer, 2002).
Application in Lubricant Oils
Its application extends to the quantitative analysis of additives in oil-based lubricants. This research is pivotal in understanding how these additives interact with and affect the properties of lubricants, impacting their performance and longevity (Da Costa et al., 2013).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate, also known as Antioxidant 1135, is organic polymers . This compound is primarily used as an antioxidant for these polymers, helping to prevent their degradation and prolong their useful life .
Mode of Action
Antioxidant 1135 acts by preventing the formation of peroxides in the polyol during storage and transport . It also protects against scorching during foaming . It exhibits a synergistic effect when used in combination with phosphites .
Biochemical Pathways
It prevents the formation of peroxides, which can lead to the degradation of the polymer .
Pharmacokinetics
It is known that the compound has low volatility and excellent compatibility, which helps to prevent fogging in automotive applications and to prevent staining of textiles .
Result of Action
The primary result of Antioxidant 1135’s action is the prevention of degradation in organic polymers . This leads to an extension of the useful life of these materials. In the specific case of polyurethane foams, it prevents the formation of peroxides and scorching during foaming .
Action Environment
The efficacy and stability of Antioxidant 1135 can be influenced by environmental factors. For instance, extended storage at elevated temperatures or exposure to direct heat or sunlight could reduce the product’s life .
Properties
IUPAC Name |
octyl 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H42O3/c1-8-9-10-11-12-13-16-28-22(26)15-14-19-17-20(24(2,3)4)23(27)21(18-19)25(5,6)7/h17-18,27H,8-16H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXCGWWYIDZIMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)CCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60273995 | |
| Record name | Octyl beta-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60273995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, C7-9-branched alkyl esters | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
125643-61-0, 13417-12-4 | |
| Record name | Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, C7-9-branched alkyl esters | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octyl beta-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60273995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | reaction mass of isomers of: C7-9-alkyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.757 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, C7-9-branched alkyl esters | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.721 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Antioxidant 1135 and what is its primary application based on the provided research papers?
A1: Antioxidant 1135, chemically known as Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate, is a compound primarily used as an antioxidant in various materials. The research papers highlight its application in improving the ultraviolet (UV) aging resistance of polyurethanes [] and as a stabilizing component in different material formulations like cable sheathing compounds [] and air-added bricks [].
Q2: How does Antioxidant 1135 contribute to the stability of materials, particularly against UV degradation?
A2: While the provided research doesn't delve into the detailed mechanism of Antioxidant 1135, it suggests that it functions as a radical scavenger. UV radiation can trigger the formation of free radicals in polymers like polyurethane, leading to degradation. Antioxidant 1135 likely interrupts the radical chain reaction, thereby inhibiting the degradation process and enhancing the material's lifespan [].
Q3: Apart from UV stability, are there other benefits of incorporating Antioxidant 1135 in material formulations?
A3: The research suggests that Antioxidant 1135, in conjunction with other additives, contributes to the overall performance of the material. For instance, in cable sheathing compounds, its presence, alongside other components, aims to improve properties like flexibility, strength, and resistance to environmental factors []. In air-added bricks, it is part of a complex formulation that aims to enhance durability and structural integrity [].
Q4: The research mentions the use of Antioxidant 1135 in combination with other antioxidants. What is the advantage of such an approach?
A4: Using a blend of antioxidants, including Antioxidant 1135 and others like Antioxidant 264, is a common strategy to achieve synergistic effects [, ]. Different antioxidants may have varying mechanisms and target different stages of the degradation process. Combining them can provide a broader spectrum of protection and enhance the overall stabilizing effect on the material.
Q5: Are there any insights into the optimal concentration of Antioxidant 1135 for its effective use in these applications?
A5: The research provides specific concentration ranges for Antioxidant 1135 in different formulations. For example, in cable sheathing compounds, it's used between 0.4-0.6 parts per hundred parts of resin (phr) [], while in air-added bricks, the concentration is much lower, around 0.002-0.004 phr []. These variations highlight that the optimal concentration is highly dependent on the specific application, material composition, and desired properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Aminobenzo[d]isoxazol-4-ol](/img/structure/B145147.png)




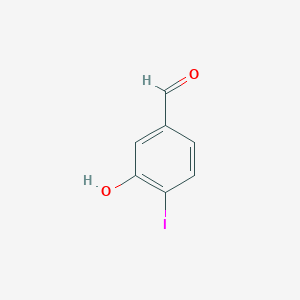

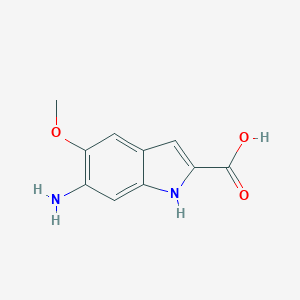
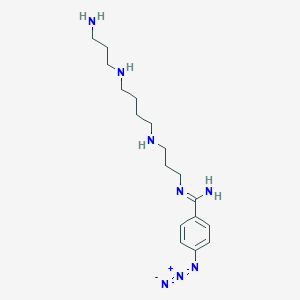

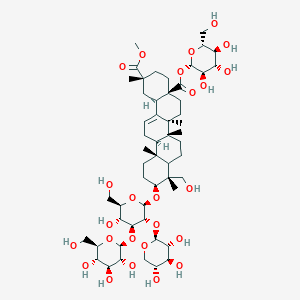
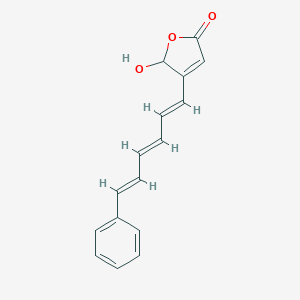
![(2R,3S,4S,5R,6R)-2-(Hydroxymethyl)-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B145173.png)
